molecular formula C15H23NO3 B6004603 (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine

Cat. No. B6004603
M. Wt: 265.35 g/mol
InChI Key: BOTJFNTUIKWLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as IMMA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. IMMA belongs to the family of chroman derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell survival and proliferation. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been found to activate the p38 MAPK and JNK signaling pathways, which are involved in the induction of apoptosis and cell cycle arrest. In inflammation, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been found to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been found to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the inflammatory response. In neurodegenerative diseases, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to reduce oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is also relatively non-toxic and has low side effects. However, there are also limitations to using (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine in lab experiments, including its limited bioavailability and specificity. Further research is needed to optimize the delivery and targeting of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine to specific tissues and cells.

Future Directions

There are several future directions for research on (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine. One direction is to investigate the potential of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine and its analogs to identify more potent and specific compounds. Additionally, the development of novel delivery systems for (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine could enhance its bioavailability and targeting to specific tissues and cells. Overall, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has great potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine involves a multi-step process that begins with the preparation of 8-methoxy-3,4-dihydro-2H-chromen-3-amine, which is then reacted with isopropoxyethyl chloride to form the final product. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.

properties

IUPAC Name

8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11(2)18-8-7-16-13-9-12-5-4-6-14(17-3)15(12)19-10-13/h4-6,11,13,16H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJFNTUIKWLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNC1CC2=C(C(=CC=C2)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine

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